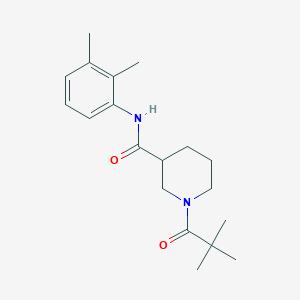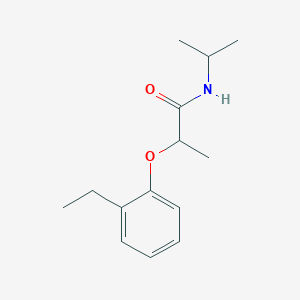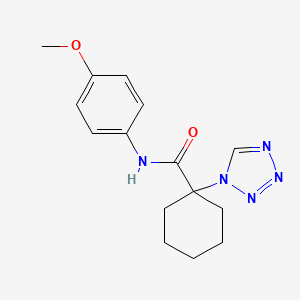![molecular formula C9H6N4S B4507032 [4-(3-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B4507032.png)
[4-(3-thienyl)-2-pyrimidinyl]cyanamide
Descripción general
Descripción
[4-(3-thienyl)-2-pyrimidinyl]cyanamide is a useful research compound. Its molecular formula is C9H6N4S and its molecular weight is 202.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.03131738 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis Approaches
One study presents a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of these compounds in pharmacology. This method offers a catalytic four-component reaction that is step-economic and environmentally friendly, indicating the compound's relevance in sustainable chemistry practices (Shi et al., 2018).
Biological Activity and Drug Design
Research has shown that thienopyrimidine derivatives, including structures similar to "[4-(3-thienyl)-2-pyrimidinyl]cyanamide," have potential as bioactive compounds. One study synthesized N-thiazolylaminopyrimidine derivatives and predicted their biological activity, finding them to be promising as Mucomembranous protectors and inhibitors of specific enzymes, suggesting potential applications in drug discovery and development (Khodairy et al., 2017).
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4-one derivatives were evaluated for antimicrobial activity against various bacteria and fungi, indicating the compound's relevance in developing new antimicrobial agents (R. et al., 2016).
Anticancer Properties
Several studies have explored the anticancer activities of thienopyrimidine derivatives. For instance, compounds were synthesized with significant antiproliferative activities against various cancer cell lines, including PC3, MDA-MB-231, A549, and HeLa, indicating their potential as cytotoxic agents (Toolabi et al., 2019). Another study discovered potent and orally active gonadotropin-releasing hormone (GnRH) receptor antagonists based on the thieno[2,3-d]pyrimidine scaffold, highlighting its application in treating hormone-dependent conditions (Miwa et al., 2011).
Synthesis and Chemical Properties
Research into the synthesis and properties of thienopyrimidine derivatives continues to evolve, with studies developing new synthetic routes and evaluating their chemical and physical properties. This includes novel approaches to synthesizing N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, demonstrating the versatility of thienopyrimidine compounds in chemical synthesis (Loidreau et al., 2013).
Propiedades
IUPAC Name |
(4-thiophen-3-ylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-6-12-9-11-3-1-8(13-9)7-2-4-14-5-7/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFUPSGEGGXVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC=C2)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl [1-(1-adamantylcarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506958.png)

![N-(1-isopropyl-1H-1,2,3-triazol-4-yl)-2-[5-(3-methyl-5,6,7,8-tetrahydro-4-isoquinolinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4506967.png)
![N-(3-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506983.png)
![N-(2-methoxybenzyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4506988.png)

![N-1H-indol-6-yl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B4507002.png)
![5-(1,3-benzodioxol-5-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4507007.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4507010.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4507012.png)

![N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507027.png)

